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Compound of Interest

Compound Name: Anthranilic acid

cat. No.: B10759529

An in-depth exploration of the synthesis, functional groups, and therapeutic potential of
anthranilic acid derivatives in modern drug discovery.

Introduction

Anthranilic acid, a simple aromatic amine and carboxylic acid, serves as a privileged scaffold
in medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents
with a broad spectrum of biological activities. The inherent structural features of the anthranilic
acid core, namely the amino and carboxylic acid functional groups, provide convenient handles
for chemical modification, allowing for the generation of large and diverse compound libraries.
This versatility has made anthranilic acid derivatives a cornerstone in the development of
drugs for inflammatory diseases, cancer, microbial infections, and neurological disorders. This
technical guide provides a comprehensive overview of anthranilic acid derivatives, focusing
on their functional groups, synthesis, biological activities, and their role in modulating key
signaling pathways.

Core Structure and Functional Groups

The fundamental structure of anthranilic acid consists of a benzene ring substituted with an
amino group and a carboxylic acid group at the ortho position (2-aminobenzoic acid).[1] This
arrangement imparts amphoteric properties to the molecule.[1] The reactivity of both the amino
and carboxylic acid groups allows for a wide range of chemical modifications, leading to the
synthesis of various derivatives such as amides, esters, and heterocyclic compounds.[2] The
nature and position of substituents on the aromatic ring and modifications of the core functional
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groups significantly influence the physicochemical properties and biological activities of the
resulting derivatives.

Synthesis of Anthranilic Acid Derivatives

The synthesis of anthranilic acid derivatives can be achieved through various chemical
reactions targeting the amino and carboxylic acid functionalities, as well as the aromatic ring.

General Synthetic Strategies:

o N-Acylation/Arylation: The amino group can be readily acylated or arylated to form amides.
This is a common strategy in the synthesis of non-steroidal anti-inflammatory drugs
(NSAIDs) of the fenamate class.[3]

« Esterification: The carboxylic acid group can be converted to esters, which can alter the
pharmacokinetic properties of the parent molecule.

o Heterocycle Formation: The ortho positioning of the amino and carboxylic acid groups
facilitates the synthesis of various fused heterocyclic systems, such as quinazolinones,
benzodiazepines, and benzoxazinones, which are scaffolds for many biologically active
compounds.[4]

o Substitution on the Aromatic Ring: The benzene ring can be substituted with various
functional groups (e.g., halogens, nitro groups) to modulate the electronic and steric
properties of the molecule, thereby influencing its biological activity.

Key Functional Groups and Their Influence on
Biological Activity

The biological activity of anthranilic acid derivatives is intricately linked to the nature of their
functional groups.

» Amide Derivatives: A large number of biologically active anthranilic acid derivatives are
amides. For instance, N-phenylanthranilic acid derivatives are well-known for their anti-
inflammatory properties. The substituents on the N-phenyl ring play a crucial role in
determining the potency and selectivity of these compounds.
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» Diamide Derivatives: Anthranilic acid diamides have shown potential as P-glycoprotein
inhibitors, which could be beneficial in overcoming multidrug resistance in cancer.[3]

» Sulfonamide Derivatives: The incorporation of a sulfonamide group can lead to compounds
with antimicrobial and anticancer activities.[5]

» Heterocyclic Derivatives: Fusion of the anthranilic acid core with heterocyclic rings often
results in compounds with enhanced biological activity and novel mechanisms of action.

Physicochemical and Biological Properties of
Selected Anthranilic Acid Derivatives

The following tables summarize key quantitative data for a selection of anthranilic acid
derivatives, highlighting their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Anthranilic Acid and its Derivatives

Molecular Molar Mass  Melting Solubility in
Compound ) logP
Formula (g/mol) Point (°C) Water
Anthranilic 5.72 g/L at 25
C7H7NO2 137.14 146-148 1.21
Acid °C
Mefenamic Sparingly
CisH1sNO2 241.29 230 5.12
Acid soluble
Flufenamic Sparingly
_ C14H10FsNO2  281.23 132-135 5.69
Acid soluble
o Sparingly
Niflumic Acid Ci13HoF3N202 282.22 204 4,93
soluble

Data compiled from various sources.[6][7]

Table 2: Biological Activity of Selected Anthranilic Acid Derivatives
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Compound Target/Activity ICs0 | % Inhibition Cell Line/Organism
5-Nitro-substituted o
] Cytotoxicity ICs0: 15.71 pg/mL MOLT-3
sulfonamide
4-Methoxy-substituted ) 25-50% inhibition at 4 )
Antifungal C. albicans

sulfonamide

pg/mL

Compound 5 (a

pyrazoline derivative)

Anti-inflammatory

51.05% inhibition

Carrageenan-induced

rat paw edema

Methyl anthranilate

Antiandrogenic

Prostate cancer cells

Various N-phenyl
anthranilic acid

derivatives

Anti-inflammatory

e.g., Compound 29:
68.54% inhibition

Carrageenan-induced

rat paw edema

Data compiled from various sources.[2][5][8]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of novel

compounds. Below are representative protocols for the synthesis of anthranilic acid

derivatives.

Protocol 1: Synthesis of 5-Bromo-N-(2'-amino-1',3",4'-
oxadiazol-5'-ylmethyl) Anthranilic Acid

This multi-step synthesis involves bromination of anthranilic acid, followed by reaction with

ethyl chloroacetate, semicarbazide hydrochloride, and subsequent cyclization.

o Bromination of Anthranilic Acid: Anthranilic acid is reacted with bromine to yield 5-

bromoanthranilic acid.

» Reaction with Ethyl Chloroacetate: The resulting 5-bromoanthranilic acid is reacted with

ethyl chloroacetate to produce 5-bromo-N-(ethylacetato)anthranilic acid.

e Formation of Semicarbazide Derivative: The product from the previous step is reacted with

semicarbazide hydrochloride to yield 5-Bromo-N-(semicarbazido carbonyl methyl)
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anthranilic acid.

Dehydration and Cyclization: The semicarbazide derivative is dehydrated using sulfuric acid
to afford the final product, 5-Bromo-N-(2'-amino-1',3',4'-oxadiazol-5'-ylmethyl) anthranilic
acid.[9]

Protocol 2: Synthesis of N-Substituted Anthranilic Acid
Amides

This protocol describes a general method for the synthesis of amide derivatives.

Activation of Carboxylic Acid: The carboxylic acid group of a substituted anthranilic acid is
activated, for example, using a coupling reagent like 1,1'-carbonyldiimidazole (CDI).

Amide Bond Formation: The activated anthranilic acid is then reacted with a primary or
secondary amine to form the corresponding amide derivative.

Purification: The crude product is purified using techniques such as recrystallization or
column chromatography.[10]

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic

and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 2C): To determine the chemical
structure and connectivity of atoms.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=0, N-
H).[9]

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Melting Point Analysis: To assess the purity of the synthesized compound.[9]

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the
purity of the product.
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Signaling Pathways and Mechanisms of Action

Anthranilic acid derivatives exert their biological effects by modulating various cellular
signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its
aberrant activation is implicated in several cancers.[11][12] Some anthranilic acid derivatives
have been investigated as inhibitors of this pathway. The canonical Hh pathway involves the
binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor,
which relieves the inhibition of Smoothened (SMO). Activated SMO then leads to the activation
of GLI transcription factors, which translocate to the nucleus and induce the expression of
target genes involved in cell proliferation and survival.[11]
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Caption: Inhibition of the Hedgehog signaling pathway by anthranilic acid derivatives.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a key pathway that regulates cell proliferation, differentiation,
and survival.[13] The Ras-Raf-MEK-ERK pathway is a well-characterized MAPK cascade.[14]
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Dysregulation of this pathway is a hallmark of many cancers. Certain N-aryl anthranilic acid
derivatives have been identified as inhibitors of MEK1/2, key kinases in this pathway.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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